molecular formula C25H27N5O2S2 B2687346 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1359318-02-7

2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2687346
CAS RN: 1359318-02-7
M. Wt: 493.64
InChI Key: WEFKDAZLLJIXQN-UHFFFAOYSA-N
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Description

The compound “2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide” is a triazole-pyrimidine hybrid . It has a molecular formula of C25H27N5O2S2 and an average mass of 493.644 Da .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The process involves heating the solution under an N2 atmosphere .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Anticancer Potential

Research has demonstrated the significant potential of pyrazolo[4,3-d]pyrimidine derivatives in anticancer treatments. For instance, studies reveal that certain derivatives show appreciable cancer cell growth inhibition across multiple cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, highlighting their broad-spectrum anticancer activity (Al-Sanea et al., 2020). Additionally, the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidine derivatives were evaluated, showing potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds exhibiting promising results (Abdellatif et al., 2014).

Insecticidal Applications

Pyrazolo[4,3-d]pyrimidine derivatives have also been explored for their potential in pest control. A study on the synthesis and insecticidal assessment against the cotton leafworm, Spodoptera littoralis, presents these derivatives as viable candidates for developing new insecticides (Fadda et al., 2017).

Antimicrobial and Antioxidant Activities

Further research has identified pyrazolo[4,3-d]pyrimidine derivatives with significant antioxidant and antimicrobial properties. Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated notable antioxidant activity, suggesting their potential in oxidative stress-related condition treatments (Chkirate et al., 2019). Moreover, novel pyrazolopyrimidines derivatives have been synthesized and shown to act as anticancer and anti-5-lipoxygenase agents, offering a dual-functional approach to drug development (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S2/c1-5-30-23-22(17(3)28-30)27-25(29(24(23)32)14-18-11-9-16(2)10-12-18)34-15-21(31)26-19-7-6-8-20(13-19)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFKDAZLLJIXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide

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